molecular formula C5H9N3 B2879704 (2-methyl-1H-imidazol-4-yl)methanamine CAS No. 18453-26-4

(2-methyl-1H-imidazol-4-yl)methanamine

Cat. No.: B2879704
CAS No.: 18453-26-4
M. Wt: 111.148
InChI Key: CVGDNOXAJIGIFQ-UHFFFAOYSA-N
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Description

(2-methyl-1H-imidazol-4-yl)methanamine is a heterocyclic organic compound featuring an imidazole ring substituted with a methyl group at the 2-position and a methanamine group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-methyl-1H-imidazol-4-yl)methanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-methylimidazole with formaldehyde and ammonia, leading to the formation of the desired product. The reaction conditions often involve moderate temperatures and the use of solvents such as ethanol or water to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization or chromatography to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

(2-methyl-1H-imidazol-4-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.

    Substitution: The methanamine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-4-carboxaldehyde, while substitution reactions can produce a variety of N-substituted imidazole derivatives.

Scientific Research Applications

(2-methyl-1H-imidazol-4-yl)methanamine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is used in the study of enzyme mechanisms and as a precursor for biologically active molecules.

    Industry: The compound is utilized in the production of polymers, dyes, and other functional materials.

Mechanism of Action

The mechanism of action of (2-methyl-1H-imidazol-4-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, influencing enzymatic activity or acting as a catalyst in biochemical reactions. The methanamine group can form hydrogen bonds or ionic interactions, further modulating the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    Imidazole: The parent compound, lacking the methyl and methanamine substitutions.

    2-methylimidazole: Similar structure but without the methanamine group.

    4-methylimidazole: Similar structure but with the methyl group at the 4-position instead of the 2-position.

Uniqueness

(2-methyl-1H-imidazol-4-yl)methanamine is unique due to the presence of both the methyl and methanamine groups, which confer distinct chemical and biological properties. These substitutions enhance its reactivity and potential for forming diverse derivatives, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

(2-methyl-1H-imidazol-5-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3/c1-4-7-3-5(2-6)8-4/h3H,2,6H2,1H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVGDNOXAJIGIFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(N1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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